1-Bromooctan-2-one
Overview
Description
1-Bromooctan-2-one is a brominated ketone that is of interest in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical properties of similar brominated organic compounds. These insights can be extrapolated to understand the characteristics and potential reactivity of this compound.
Synthesis Analysis
The synthesis of brominated organic compounds can be achieved through various methods. For instance, 1-bromoalumoles can be synthesized by reacting dilithio derivatives with AlBr3, as demonstrated in the synthesis of a stable 1-bromoalumole . Similarly, bromonitromethane can be added to aldehydes catalyzed by NaI to produce 1-bromo-1-nitroalkan-2-ols . These methods suggest that the synthesis of this compound could potentially be achieved through halogenation reactions involving octan-2-one and a suitable brominating agent.
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex, with the potential for various isomers. For example, 1-bromobutane has been found to have multiple conformers, including aa, ag, and ga, which were identified through microwave spectroscopy . This indicates that this compound may also exhibit conformational isomerism, which could affect its reactivity and physical properties.
Chemical Reactions Analysis
Brominated compounds are versatile in organic synthesis. 1-Bromo-1-lithioethene, for example, undergoes clean 1,2-addition with aldehydes and ketones to afford 2-bromo-1-alken-3-ols . This suggests that this compound could participate in similar addition reactions, potentially acting as an electrophile due to the presence of the bromine atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can vary widely. For instance, 1-bromoperfluorooctane exhibits phase transitions and has been studied for its heat capacities . Although this compound is not perfluorinated, it is reasonable to assume that it would have distinct physical properties such as melting and boiling points, which could be influenced by the presence of the bromine atom and the ketone group.
Scientific Research Applications
Synthesis of 2-Hydroxyethyl n-Octyl Sulfide
1-Bromooctane is utilized in synthesizing 2-hydroxyethyl n-octyl sulfide using phase transfer catalysis technique under solvent-free conditions. This process has potential for industrial application due to its simplicity, convenience, and uncomplicated aftertreatment, offering a yield of approximately 98.5% under optimal conditions (Zhang Ya-dong, 2010).
Gas Chromatographic Test Development
1-Bromooctane plays a role in the development of tests for detecting and quantifying bromopropane in human urine. This is significant in industrial solvent usage, where chronic toxicity of bromopropanes can be a health concern for workers. The test involves the use of a headspace gas chromatographic technique with an electron capture detector (C. B'hymer & K. Cheever, 2005).
Catalytic Reduction Research
1-Bromooctane is utilized in the study of its catalytic reduction by nickel(I) salen electrogenerated at a mercury cathode in dimethylformamide. This research contributes to understanding the formation of various products like n-octane, 1-octene, and di-n-octylmercury through the intermediacy of n-octyl radicals (Andrea L Guyon et al., 2002).
Isomer Separation Techniques
Innovative techniques are being developed for the separation of haloalkane isomers, like 1-bromooctane, using solid supramolecular adsorption materials. This research holds significant value in industrial applications due to its high selectivity and efficiency (Jiarui Wu et al., 2022).
Vibrational Analysis Studies
1-Bromooctane's vibrational properties have been extensively studied using Fourier transform infrared and Raman spectra. These analyses are crucial for understanding the molecular behavior of such compounds in various phases (Devinder Singh et al., 2010).
Safety and Hazards
The safety information for 1-Bromooctan-2-one includes several hazard statements: H302, H312, H315, H318, H332, H335 . These indicate that the compound can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
1-bromooctan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO/c1-2-3-4-5-6-8(10)7-9/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQBIERXAUCGHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181311 | |
Record name | 1-Bromooctan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
26818-08-6 | |
Record name | 1-Bromo-2-octanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26818-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromooctan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026818086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromooctan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromooctan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.635 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-Bromooctan-2-one affect the formation of endothelial cell-modified low-density lipoprotein (EC-LDL)?
A1: this compound acts as an irreversible inhibitor of phospholipase A2 (PLA2) activity []. The research demonstrates that PLA2 activity is essential for the generation of EC-modified LDL. Specifically, PLA2 hydrolyzes phosphatidylcholine in LDL, contributing to the changes that lead to increased uptake by macrophages and potential implications in atherosclerosis development. By inhibiting PLA2, this compound blocks this hydrolysis, ultimately preventing the formation of EC-LDL and the subsequent increase in macrophage degradation [].
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